molecular formula C16H11ClFN3OS B2470256 2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034397-18-5

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2470256
CAS RN: 2034397-18-5
M. Wt: 347.79
InChI Key: NHSFXDTWBTTZRQ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, also known as CFM-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFM-4 is a benzamide derivative that has been synthesized using a unique method and has shown promising results in different studies.

Scientific Research Applications

Organic Synthesis: Catalytic Protodeboronation

Pinacol boronic esters, including our compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach . This method enables the removal of the boron moiety, allowing for further synthetic transformations.

Hydromethylation of Alkenes

The same catalytic protodeboronation process mentioned above also enables a valuable transformation: formal anti-Markovnikov alkene hydromethylation. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this previously unknown reaction. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Therapeutic Potential: Antimicrobial Activity

Although not widely studied, our compound exhibits promising antimicrobial effects. Specifically, derivative 12 demonstrated significant inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus . Further investigations into its mechanism of action and potential clinical applications are warranted.

Anti-Inflammatory and Analgesic Properties

Among indole derivatives, certain compounds derived from our molecule have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these beneficial effects .

Chemical Building Blocks: Suzuki–Miyaura Coupling

The boron moiety in pinacol boronic esters plays a crucial role in the Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds. These stable and easily purifiable boronic esters have found widespread use in this context .

Commercial Availability and Bench Stability

The pinacol boronic ester structure, including our compound, offers practical advantages. It is bench-stable, easy to purify, and often commercially available. These features make it attractive for chemical transformations where the boron moiety remains in the product .

properties

IUPAC Name

2-chloro-6-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c17-10-3-1-4-11(18)14(10)16(22)21-9-12-15(20-7-6-19-12)13-5-2-8-23-13/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSFXDTWBTTZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

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